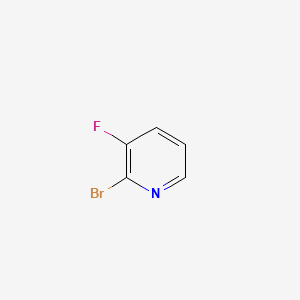

2-Bromo-3-fluoropyridine

Description

The exact mass of the compound 2-Bromo-3-fluoropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-3-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFN/c6-5-4(7)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGLECYAEGYLSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376465 | |

| Record name | 2-Bromo-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40273-45-8 | |

| Record name | 2-Bromo-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-fluoropyridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-fluoropyridine is a strategically important heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom that modulates physicochemical properties, makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and key reactions of 2-Bromo-3-fluoropyridine, offering field-proven insights for its effective utilization in research and development.

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine into organic molecules can profoundly influence their biological activity and physical properties. In drug discovery, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve membrane permeability, and modulate pKa, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. The pyridine scaffold, a common motif in pharmaceuticals, gains significant versatility when functionalized with both fluorine and a handle for further elaboration, such as bromine. 2-Bromo-3-fluoropyridine stands out as a particularly useful intermediate, enabling the introduction of the 3-fluoropyridin-2-yl moiety into target molecules through a variety of synthetic transformations.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of 2-Bromo-3-fluoropyridine is essential for its handling, characterization, and use in synthesis.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 40273-45-8 | [1][2] |

| Molecular Formula | C₅H₃BrFN | [1][2] |

| Molecular Weight | 175.99 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow or orange liquid | [1] |

| Boiling Point | ~62 °C | [1] |

| Density | 1.74 g/cm³ | [1] |

| Refractive Index | ~1.5450 |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant, a characteristic feature of fluorinated aromatics.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the pyridine ring. The C-Br and C-F stretching frequencies will also be present in the fingerprint region.

Synthesis of 2-Bromo-3-fluoropyridine

The most plausible and commonly employed synthetic route to 2-Bromo-3-fluoropyridine is through a Sandmeyer-type reaction, starting from the readily available 2-amino-3-fluoropyridine. This transformation involves the diazotization of the amino group followed by displacement with a bromide ion.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 2-Bromo-3-fluoropyridine.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established procedures for the diazotization and Sandmeyer reaction of aminopyridines.[3][4][5]

Materials:

-

2-Amino-3-fluoropyridine

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool a solution of hydrobromic acid in water to 0-5 °C using an ice-salt bath.

-

Slowly add 2-amino-3-fluoropyridine to the cold acid solution with stirring.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C. The addition should be controlled to manage the evolution of nitrogen gas.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-Bromo-3-fluoropyridine.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-3-fluoropyridine stems from the differential reactivity of its two halogen substituents. The bromine atom at the 2-position is particularly susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in 2-Bromo-3-fluoropyridine serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

This reaction is a powerful tool for the formation of biaryl and heteroaryl-aryl structures. 2-Bromo-3-fluoropyridine can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura coupling of 2-Bromo-3-fluoropyridine.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add 2-Bromo-3-fluoropyridine (1.0 eq.), the boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF/water).

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the ring towards nucleophilic attack. While the C-F bond is generally stronger than the C-Br bond, the bromine at the 2-position can be displaced by strong nucleophiles under appropriate conditions.

Causality Behind Reactivity: In SₙAr reactions of halosubstituted pyridines, the rate-determining step is typically the attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. The nitrogen atom of the pyridine ring plays a crucial role in stabilizing this intermediate, particularly for substitution at the 2- and 4-positions.

Experimental Protocol: General Procedure for SₙAr with an Amine

-

In a sealed tube, dissolve 2-Bromo-3-fluoropyridine (1.0 eq.) and the desired amine (1.1-2.0 eq.) in a polar aprotic solvent such as DMSO or NMP.

-

Add a base (e.g., K₂CO₃ or DIPEA, 2-3 eq.).

-

Heat the reaction mixture to a high temperature (e.g., 120-180 °C) and monitor by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

Biological Significance and Applications in Drug Discovery

2-Bromo-3-fluoropyridine is a valuable building block for the synthesis of biologically active compounds. The 3-fluoropyridin-2-yl moiety is found in a number of compounds with diverse therapeutic applications. For instance, this scaffold can act as a hinge-binding motif in kinase inhibitors or as a key component in compounds targeting G-protein coupled receptors. The fluorine atom can engage in favorable interactions with protein targets and block metabolic hotspots, while the pyridine nitrogen can act as a hydrogen bond acceptor. Furthermore, the bromine atom allows for the late-stage functionalization of advanced intermediates, a highly desirable feature in modern drug discovery programs. The ability of 2-Bromo-3-fluoropyridine to inhibit cytochrome P450 enzymes also warrants consideration in drug development, as this can influence the metabolism of co-administered drugs.[1]

Safety and Handling

2-Bromo-3-fluoropyridine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.[1]

-

Storage: Keep in a tightly closed container in a dry and well-ventilated place.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

2-Bromo-3-fluoropyridine is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, allows for the efficient construction of complex molecules. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, and insights into its reactivity, which should serve as a valuable resource for researchers and scientists seeking to leverage the unique attributes of this important fluorinated pyridine derivative.

References

-

Chemsrc. (n.d.). 2-Bromo-3-fluoropyridine | CAS#:40273-45-8. Retrieved from [Link]

- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.

-

ResearchGate. (2018). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link]

-

Organic Syntheses. (1941). 2-bromopyridine. Retrieved from [Link]

-

ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Retrieved from [Link]

-

Eureka | Patsnap. (2012). Preparation method of 2-amino-3-bromopyridine. Retrieved from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

ACS Publications. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Retrieved from [Link]

-

NIH. (2010). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-5-fluoropyridine - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SID. (2013). Diazotization-bromination of aromatic amines using polymersupported nitrite ion promoted by cuprous bromide in water (Sandmeyer. Retrieved from [Link]

-

ResearchGate. (2015). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

MDPI. (2018). Flow Hydrodediazoniation of Aromatic Heterocycles. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR spectrum [chemicalbook.com]

- 3. heteroletters.org [heteroletters.org]

- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Reactivity of 2-Bromo-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-3-fluoropyridine

2-Bromo-3-fluoropyridine is a halogenated heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. As a pyridine derivative, it is a key structural motif in numerous biologically active molecules. The strategic placement of two distinct halogen atoms—bromine and fluorine—on an electron-deficient pyridine ring imparts a unique combination of reactivity and physicochemical properties. This makes it a versatile and highly valuable building block for the synthesis of complex pharmaceutical intermediates, agrochemicals, and advanced materials.[1]

The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3][4] Concurrently, the bromine atom serves as a robust and versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. Understanding the interplay between these two halogens and the pyridine core is paramount for its effective utilization in synthetic design and drug discovery. This guide provides a comprehensive analysis of the molecular structure, spectroscopic signature, synthesis, and characteristic reactivity of 2-Bromo-3-fluoropyridine.

Section 1: Molecular Structure and Physicochemical Properties

The unique electronic architecture of 2-Bromo-3-fluoropyridine dictates its physical properties and chemical behavior. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is significantly amplified by the strong inductive electron-withdrawing properties of the fluorine atom at the C3 position and, to a lesser extent, the bromine atom at the C2 position. This pronounced electron deficiency is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack.

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| CAS Number | 40273-45-8 | [5] |

| Molecular Formula | C₅H₃BrFN | [5] |

| Molecular Weight | 175.99 g/mol | [5] |

| Appearance | Clear, colorless to light yellow/orange liquid | |

| Boiling Point | ~62 °C | |

| Density | ~1.74 g/cm³ | |

| Refractive Index | ~1.5450 (@ 20°C) | |

| Storage | Store at room temperature, sealed in dry conditions, away from light. | [5] |

graph "2_Bromo_3_fluoropyridine_Structure" { graph [rankdir="LR", size="4,2", bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br"]; F [label="F"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; // Arrange nodes toform the pyridine ring N -- C2 [style=bold]; C2 -- C3; C3 -- C4 [style=bold]; C4 -- C5; C5 -- C6 [style=bold]; C6 -- N; // Attach substituents C2 -- Br; C3 -- F; C4 -- H4; C5 -- H5; C6 -- H6;

}

Section 2: Spectroscopic Analysis for Structural Verification

Accurate structural elucidation is the bedrock of chemical research. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous fingerprint for 2-Bromo-3-fluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 2-Bromo-3-fluoropyridine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: The proton NMR spectrum will display signals for the three distinct aromatic protons on the pyridine ring.

-

The proton at C6 (ortho to the nitrogen) is expected to be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen.

-

The signals for all three protons (at C4, C5, and C6) will appear as complex multiplets (e.g., doublet of doublets) due to standard ortho and meta proton-proton (³JHH and ⁴JHH) couplings, as well as additional splitting from the fluorine atom (JHF couplings).

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring.

-

The carbons directly attached to the halogens, C2 (C-Br) and C3 (C-F), will exhibit the most significant shifts. The C-F bond will induce a large C-F coupling constant (¹JCF), which is a diagnostic feature.

-

Other carbons in the ring will also show smaller, long-range C-F couplings (²JCF, ³JCF), providing further structural confirmation.

-

-

¹⁹F NMR: The ¹⁹F NMR spectrum provides a highly sensitive probe for the fluorine's environment and will show a single resonance, likely a multiplet due to coupling with the adjacent aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the molecule.

-

Molecular Ion Peak: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, 2-Bromo-3-fluoropyridine will show a characteristic molecular ion [M]⁺ peak.

-

Isotopic Pattern: A key diagnostic feature is the isotopic signature of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Section 3: Synthesis Protocols

The synthesis of 2-Bromo-3-fluoropyridine can be approached through several routes, typically starting from more readily available pyridine precursors. A common and reliable method involves a diazotization-bromination sequence starting from an aminofluoropyridine, a variant of the Sandmeyer reaction.

Example Protocol: Synthesis from 2-Amino-3-fluoropyridine

This protocol is based on established methods for the conversion of aromatic amines to bromides.[6]

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 48% aqueous hydrobromic acid. Cool the flask to 0 °C using an ice-salt bath.

-

Amine Addition: Slowly add 2-amino-3-fluoropyridine (1.0 equiv.) to the cold acid with vigorous stirring, ensuring the temperature remains below 5 °C.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in water. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature strictly between 0 and 5 °C. Vigorous gas evolution (N₂) may be observed.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 equiv.) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr mixture.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases. The reaction can be gently heated (e.g., to 50-60 °C) to ensure completion.

-

Workup: Cool the mixture and carefully neutralize it with a base (e.g., aqueous sodium hydroxide or sodium carbonate) to a pH of ~7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography to yield pure 2-Bromo-3-fluoropyridine.

Section 4: Reactivity and Key Synthetic Applications

The dual halogenation of the pyridine ring provides two distinct reactive sites, enabling a wide range of selective chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the halogens, makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile displaces one of the halogen leaving groups.[7]

-

Regioselectivity: In SNAr reactions on halopyridines, the rate of displacement generally follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond and stabilizing the intermediate Meisenheimer complex. Therefore, nucleophilic attack is expected to preferentially occur at the C-F bond at the 3-position, although substitution at the activated C-Br bond at the 2-position is also possible under certain conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C, C-N, and C-O bonds.

-

Suzuki-Miyaura Coupling: This is one of the most widely used reactions, coupling the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl or heteroaryl structure. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.

-

Other Couplings: The C-Br bond can also readily participate in other important transformations, including Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines or alcohols), and Stille (with organostannanes) cross-coupling reactions.

The C-F bond is generally unreactive under typical Suzuki coupling conditions, allowing for selective functionalization at the C-Br position.

Section 5: Safety and Handling

As with any active chemical reagent, proper handling of 2-Bromo-3-fluoropyridine is essential.

-

Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), can cause serious eye damage (H318/H319), and may cause respiratory irritation (H335).[1]

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

2-Bromo-3-fluoropyridine is a strategically important synthetic building block whose value lies in the orthogonal reactivity of its two halogen substituents. The electron-withdrawing nature of the fluoropyridine core activates the molecule for a range of transformations. The C-Br bond serves as a reliable site for palladium-catalyzed cross-coupling reactions, while the C-F bond can participate in nucleophilic aromatic substitution. This predictable and versatile reactivity profile, combined with the beneficial effects of fluorine incorporation, ensures that 2-Bromo-3-fluoropyridine will remain a highly relevant tool for professionals in drug discovery, agrochemical synthesis, and materials science.

References

-

National Center for Biotechnology Information. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

-

Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

-

MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

-

PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. 40273-45-8|2-Bromo-3-fluoropyridine|BLD Pharm [bldpharm.com]

- 6. 1417638-80-2|2-Bromo-3-fluoropyridin-4-amine|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-fluoropyridine

Abstract

2-Bromo-3-fluoropyridine is a critical heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring both a bromine and a fluorine atom on the pyridine ring, offers distinct reactivity that is highly valued for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[2][3] The strategic placement of these halogens allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.[2][3] This guide provides an in-depth analysis of the primary synthetic routes to 2-Bromo-3-fluoropyridine, focusing on the underlying chemical principles, procedural details, and comparative evaluation of each method. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the synthesis of this key intermediate.

Introduction: The Strategic Importance of 2-Bromo-3-fluoropyridine

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[3][4] 2-Bromo-3-fluoropyridine serves as a versatile precursor for introducing a fluorinated pyridine scaffold into target molecules.[1][3] The bromine atom at the 2-position is amenable to a wide range of transformations, including Suzuki, Stille, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr) reactions.[1][3] This dual functionality makes it an invaluable tool for the construction of diverse molecular architectures in the development of novel therapeutics for oncology, inflammation, and central nervous system disorders.[3][4]

Core Synthetic Strategies

The synthesis of 2-Bromo-3-fluoropyridine can be broadly categorized into two main approaches:

-

Diazotization of 2-Amino-3-fluoropyridine: This classic and widely employed method involves the conversion of an amino group to a diazonium salt, which is subsequently displaced by a bromide ion.

-

Halogen Exchange Reactions: These methods involve the replacement of a different halogen atom (typically chlorine) with bromine on a pre-existing 3-fluoropyridine ring.

This guide will now delve into the specifics of each of these synthetic pathways.

Method 1: Synthesis via Diazotization of 2-Amino-3-fluoropyridine (Sandmeyer Reaction)

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of aryl amines into aryl halides via a diazonium salt intermediate.[5][6][7][8] This radical-nucleophilic aromatic substitution is particularly effective for the synthesis of 2-Bromo-3-fluoropyridine from 2-amino-3-fluoropyridine.[5][6]

Reaction Mechanism and Rationale

The process begins with the diazotization of 2-amino-3-fluoropyridine in a strong acidic medium, typically hydrobromic acid (HBr), with sodium nitrite (NaNO₂). This forms the corresponding diazonium salt. The subsequent introduction of a copper(I) bromide (CuBr) catalyst facilitates the displacement of the diazonium group with a bromide ion, liberating nitrogen gas and yielding the desired 2-Bromo-3-fluoropyridine.[5][6][7] The use of a copper(I) salt is crucial for the single-electron transfer mechanism that initiates the radical substitution.[5][7]

Visualizing the Sandmeyer Reaction Workflow

Caption: Workflow for the synthesis of 2-Bromo-3-fluoropyridine via the Sandmeyer reaction.

Detailed Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood due to the evolution of nitrogen gas and the use of corrosive acids.

-

Diazotization:

-

To a stirred solution of 48% hydrobromic acid (HBr) cooled to 0°C, slowly add 2-amino-3-fluoropyridine.[9]

-

Maintain the temperature between -10°C and 0°C and add a solution of sodium nitrite (NaNO₂) in water dropwise over a period of 1.5 hours.[9]

-

Continue stirring the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.[9]

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in 48% HBr.

-

Slowly add the freshly prepared diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture by the slow addition of a saturated sodium hydroxide (NaOH) solution.[9]

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 100 mL).[9]

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[9]

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.[9]

-

Purify the crude 2-Bromo-3-fluoropyridine by vacuum distillation or column chromatography on silica gel.

-

Comparative Data for the Sandmeyer Route

| Parameter | Typical Value |

| Starting Material | 2-Amino-3-fluoropyridine |

| Key Reagents | NaNO₂, HBr, CuBr |

| Reaction Temperature | -10°C to Room Temperature |

| Yield | 60-90%[9] |

| Purity (after purification) | >97% |

| Scalability | Readily scalable |

Method 2: Synthesis via Halogen Exchange

Halogen exchange reactions provide an alternative route to 2-Bromo-3-fluoropyridine, typically starting from 2-chloro-3-fluoropyridine.[10] This method is advantageous when the corresponding chloro-substituted pyridine is more readily available or cost-effective than the amino-substituted precursor.

Reaction Mechanism and Rationale

The halogen exchange reaction involves the nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring with a bromide ion. This transformation is often facilitated by a copper catalyst and can be carried out in a high-boiling point aprotic solvent. The choice of bromide source and reaction conditions is critical to drive the equilibrium towards the desired product.

Visualizing the Halogen Exchange Workflow

Caption: General workflow for the synthesis of 2-Bromo-3-fluoropyridine via halogen exchange.

Detailed Experimental Protocol

-

Reaction Setup:

-

In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-3-fluoropyridine, a bromide source (e.g., copper(I) bromide or sodium bromide), and a high-boiling point aprotic solvent (e.g., N,N-dimethylformamide or sulfolane).

-

If using a salt like sodium bromide, a phase-transfer catalyst may be added to improve solubility and reaction rates.[4]

-

-

Reaction Execution:

-

Heat the reaction mixture to a high temperature (typically 150-200°C) and maintain it for several hours.

-

Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over a suitable drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography.

-

Comparative Data for the Halogen Exchange Route

| Parameter | Typical Value |

| Starting Material | 2-Chloro-3-fluoropyridine |

| Key Reagents | Bromide source (e.g., CuBr, NaBr), optional catalyst |

| Reaction Temperature | 150-200°C |

| Yield | Variable, typically moderate to good |

| Purity (after purification) | >97% |

| Scalability | Can be challenging due to high temperatures |

Conclusion and Method Selection

Both the Sandmeyer reaction and halogen exchange present viable pathways for the synthesis of 2-Bromo-3-fluoropyridine. The choice between these methods often depends on the availability and cost of the starting materials. The Sandmeyer reaction, starting from 2-amino-3-fluoropyridine, is a well-established and high-yielding method that is often preferred for its reliability and scalability. Halogen exchange offers a valuable alternative when 2-chloro-3-fluoropyridine is the more accessible precursor, although it may require more stringent reaction conditions. For researchers and drug development professionals, a thorough understanding of both synthetic routes is essential for the strategic planning and efficient execution of synthetic campaigns involving the crucial 2-Bromo-3-fluoropyridine building block.

References

- Smolecule. (n.d.). Buy 2-Bromo-3-fluoropyridine | 40273-45-8.

- ChemicalBook. (2024, September 18). 2-Bromo-3-fluoropyridine Chemical Properties, Uses, Production.

- ChemicalBook. (n.d.). 2-Bromo-5-chloro-3-fluoropyridine synthesis.

- Benchchem. (n.d.). 2-Bromo-3-chloro-4-fluoropyridine.

- Wikipedia. (n.d.). Sandmeyer reaction.

- (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).

- (2025, October 21). Why 2-Amino-3-bromo-5-fluoropyridine is a Cornerstone in Pharmaceutical Synthesis.

- (2024, January 5).

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- ACS Publications. (2015, July 20). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters.

- L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- PubChem. (n.d.). 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174.

- CymitQuimica. (n.d.). CAS 40273-45-8: 2-Bromo-3-fluoropyridine.

- ChemScene. (n.d.). 40273-45-8 | 2-Bromo-3-fluoropyridine.

- Google Patents. (n.d.). EP0944564B9 - Halogen exchange reactions and uses thereof.

- (n.d.). 26.

- Organic Chemistry Portal. (n.d.). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source.

- thermofisher.com. (n.d.). 2-Bromo-3-fluoropyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- PubChem. (n.d.). 2-Bromo-3-fluoro-4-methoxypyridine | C6H5BrFNO | CID 13873119.

- Société Chimique de France. (n.d.). Synthesis of alkyl bromides via halogen exchange processes.

- Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from Journal of the American Chemical Society website.

- Acros Pharmatech-OPV/OLED/Boronic Acids & Esters. (n.d.). 2-Bromo-3-fluoropyridine. Retrieved from Acros Pharmatech-OPV/OLED/Boronic Acids & Esters website.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Amino-2-fluoropyridine.

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

- BLD Pharm. (n.d.). 40273-45-8|2-Bromo-3-fluoropyridine.

- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

- Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Retrieved from Organic Syntheses Procedure website.

- BLD Pharm. (n.d.). 514797-97-8|2-Bromo-5-chloro-3-fluoropyridine.

Sources

- 1. Buy 2-Bromo-3-fluoropyridine | 40273-45-8 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. byjus.com [byjus.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 10. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]

2-Bromo-3-fluoropyridine CAS number 40273-45-8

An In-depth Technical Guide to 2-Bromo-3-fluoropyridine (CAS 40273-45-8)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-fluoropyridine is a halogenated heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis. Its unique electronic properties, conferred by the strategic placement of bromine and fluorine atoms on the pyridine ring, provide a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive technical overview of 2-Bromo-3-fluoropyridine, detailing its physicochemical properties, synthesis, core reactivity, and significant applications, particularly in the realms of pharmaceutical and agrochemical development. We will explore its role in key transformations such as palladium-catalyzed cross-coupling reactions and discuss the mechanistic principles that underpin its utility. The document concludes with essential safety and handling protocols to ensure its effective and safe implementation in the laboratory.

Core Characteristics and Physicochemical Profile

2-Bromo-3-fluoropyridine is a distinct chemical entity characterized by a pyridine ring substituted at the 2-position with a bromine atom and at the 3-position with a fluorine atom.[1] This substitution pattern is crucial to its reactivity; the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen atom activates the C-Br bond for a variety of transformations.[2][3]

Below is a diagram illustrating the chemical structure of the topic compound.

Caption: Molecular Structure of 2-Bromo-3-fluoropyridine.

The compound typically presents as a clear, colorless to light yellow or orange liquid.[4] Its key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 40273-45-8 | [4][5] |

| Molecular Formula | C₅H₃BrFN | [4][5] |

| Molecular Weight | 175.99 g/mol | [4][6] |

| Appearance | Clear, colorless to pale yellow/orange liquid | [4][7] |

| Boiling Point | ~62 °C | [4][8] |

| Density | ~1.74 g/cm³ | [4][8] |

| Refractive Index (@ 20°C) | 1.5355 - 1.5450 | [7][9] |

| pKa | -1.63 ± 0.10 (Predicted) | [9][10] |

| LogP | 1.9832 | [6] |

| SMILES | C1=CC(=C(N=C1)Br)F | [4] |

| InChI Key | IFGLECYAEGYLSJ-UHFFFAOYSA-N | [4][7] |

Synthesis and Chemical Reactivity

Synthetic Approaches

The synthesis of 2-Bromo-3-fluoropyridine can be achieved through several strategic routes. While specific, high-yield protocols are often proprietary, the general methodologies include:

-

Halogenation of Pyridine Derivatives: Direct halogenation reactions on substituted pyridine precursors.[4]

-

Nucleophilic Substitution: Utilizing nucleophiles to strategically replace leaving groups on the pyridine ring.[4][11] A common approach involves the diazotization of an aminopyridine precursor in the presence of fluoride ions (an improved Balz–Schiemann reaction), followed by a bromination step.[12]

-

Cross-Coupling Reactions: Employing catalytic methods to introduce the halogen substituents.[4]

The choice of synthetic route is often dictated by the availability of starting materials, desired purity, and scalability for industrial production.

Core Reactivity: A Hub for Functionalization

The utility of 2-Bromo-3-fluoropyridine stems from its predictable and versatile reactivity, primarily centered around the carbon-bromine bond. The molecule is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for creating C-C and C-N bonds.[2][13]

The Suzuki-Miyaura reaction is a powerful method for forming biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[2][14] In this reaction, the bromine atom of 2-Bromo-3-fluoropyridine is replaced by an organic group from a boronic acid or ester derivative. The electron-withdrawing trifluoromethoxy group in a similar substrate, 2-Bromo-3-(trifluoromethoxy)pyridine, is known to make the C-Br bond more susceptible to the initial oxidative addition step in the palladium catalytic cycle, a principle that applies here as well.[2]

The generally accepted catalytic cycle proceeds through three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond.

-

Transmetalation: The organic moiety is transferred from the activated boronic acid (boronate) to the palladium center.

-

Reductive Elimination: The new C-C bond is formed, releasing the final product and regenerating the Pd(0) catalyst.[14][15]

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2-1.5 equiv.), a base such as K₂CO₃ or K₃PO₄ (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[2]

-

Reagent Addition: Add 2-Bromo-3-fluoropyridine (1.0 equiv.) and a degassed solvent system (e.g., Dioxane/H₂O or Toluene/H₂O).[2]

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[2]

-

Monitoring: Track the reaction's progress using TLC or LC-MS.

-

Workup: Upon completion, cool the mixture, dilute with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 2-aryl-3-fluoropyridine derivative.

The formation of C-N bonds is another critical transformation in drug development, and the Buchwald-Hartwig amination has become a cornerstone for this purpose.[13][16] This palladium-catalyzed reaction couples an amine with an aryl halide, offering a powerful method to synthesize the N-substituted 3-fluoropyridin-2-amine scaffold, a key motif in many biologically active molecules.[16][17]

The catalytic cycle is analogous to the Suzuki coupling and involves:

-

Oxidative Addition: Pd(0) adds to the C-Br bond of 2-Bromo-3-fluoropyridine.

-

Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido intermediate.

-

Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[13][16]

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Exemplary Protocol: Buchwald-Hartwig Amination

-

Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., SPhos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).[16][18]

-

Catalyst Pre-formation: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane) and stir for 10-15 minutes.

-

Reagent Addition: Add 2-Bromo-3-fluoropyridine (1.0 equiv.) and the primary or secondary amine (1.2-1.5 equiv.).[16]

-

Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[16]

-

Monitoring & Workup: Follow standard procedures for reaction monitoring and product isolation as described for the Suzuki coupling.

Applications in Scientific Research and Development

The versatile reactivity of 2-Bromo-3-fluoropyridine makes it an invaluable intermediate in several high-value research areas.[4]

-

Pharmaceutical Synthesis: This is the primary application domain. The fluoropyridine motif is of great interest in medicinal chemistry.[4] The inclusion of a fluorine atom can significantly enhance a drug candidate's metabolic stability, bioavailability, lipophilicity, and binding affinity to target proteins.[19] This compound serves as a key starting material for a wide range of potential therapeutic agents, including those targeting cancer, inflammation, and microbial infections.[4][19]

-

Agrochemicals: Similar to pharmaceuticals, the fluoropyridine structure is used to develop new generations of pesticides and herbicides with improved efficacy and environmental profiles.[4][19]

-

Enzyme Inhibition Studies: 2-Bromo-3-fluoropyridine and its derivatives have shown significant biological activity, notably as inhibitors of cytochrome P450 enzymes.[4] These enzymes are critical to drug metabolism, and understanding such interactions is vital for assessing a compound's safety, efficacy, and potential for drug-drug interactions during development.[4]

-

Materials Science: The compound is also used in the development of organometallic complexes and novel photoluminescent materials.[4]

Safety, Handling, and Storage

Proper handling of 2-Bromo-3-fluoropyridine is essential to ensure laboratory safety. It is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[20]

4.1. Hazard Identification

-

GHS Pictograms: GHS02 (Flammable), GHS07 (Harmful/Irritant).[6]

-

Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[20]

4.2. Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[21][22] Ensure safety showers and eye wash stations are accessible.[22]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[20][21]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[21]

-

Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[22]

-

Respiratory Protection: If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[20][21]

-

-

Safe Handling Practices: Avoid breathing vapors or mist.[21] Wash hands thoroughly after handling.[22] Keep away from heat, sparks, open flames, and other ignition sources.[20] Use non-sparking tools and take precautionary measures against static discharge.

4.3. Storage Guidelines

-

Conditions: Store in a cool, dry, and well-ventilated place.[9][21]

-

Container: Keep the container tightly closed and sealed in dry conditions.[21]

-

Incompatibilities: Store away from incompatible substances such as strong oxidizing agents and strong acids.[20]

Conclusion

2-Bromo-3-fluoropyridine (CAS 40273-45-8) is more than a simple chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined reactivity, particularly in robust and scalable palladium-catalyzed cross-coupling reactions, provides chemists with a reliable pathway to synthesize complex and high-value molecules. For professionals in drug discovery and agrochemical research, a thorough understanding of this compound's properties, reaction mechanisms, and handling requirements is fundamental to leveraging its full potential in the development of next-generation products.

References

-

Acros Pharmatech. 2-Bromo-3-fluoropyridine. [Link]

-

National Institutes of Health (NIH). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

-

PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Why 2-Amino-3-bromo-5-fluoropyridine is a Cornerstone in Pharmaceutical Synthesis. [Link]

-

The University of Nottingham. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Matrix Fine Chemicals. 2-BROMO-3-FLUOROPYRIDINE | CAS 40273-45-8. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

Reddit. Which reacts more efficiently, the fluoropyridine or the bromopyridine?. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemsrc. 2-Bromo-3-fluoropyridine | CAS#:40273-45-8. [Link]

Sources

- 1. CAS 40273-45-8: 2-Bromo-3-fluoropyridine | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 2-Bromo-3-fluoropyridine | 40273-45-8 [smolecule.com]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. H31981.03 [thermofisher.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 2-Bromo-3-fluoropyridine [acrospharma.co.kr]

- 10. 2-Bromo-3-fluoropyridine CAS#: 40273-45-8 [m.chemicalbook.com]

- 11. 2-Bromo-3-fluoropyridine | 40273-45-8 [chemicalbook.com]

- 12. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 19. nbinno.com [nbinno.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-fluoropyridine

Abstract

2-Bromo-3-fluoropyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate stems directly from the distinct physicochemical properties conferred by the bromine and fluorine substituents on the pyridine ring. This guide provides a comprehensive overview of the core physical and spectroscopic properties of 2-Bromo-3-fluoropyridine, offering field-proven experimental protocols for their validation. Data is presented for researchers, chemists, and drug development professionals to facilitate its effective use in synthesis, reaction optimization, and quality control.

Introduction

2-Bromo-3-fluoropyridine (CAS No. 40273-45-8) is a substituted pyridine derivative that serves as a crucial building block in organic synthesis.[1][2][3][4] The presence of both a bromine atom at the 2-position and a fluorine atom at the 3-position creates a unique electronic and steric environment. The bromine atom provides a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atom can modulate properties such as basicity, metabolic stability, and binding affinity in target-oriented molecules.[1] Understanding the fundamental physical properties of this compound is paramount for its safe handling, storage, and successful application in complex synthetic pathways. This document outlines these key characteristics and provides standardized methodologies for their empirical verification.

Physicochemical Properties

The physical state and thermodynamic properties of a compound are critical for its practical application in a laboratory setting, dictating everything from storage conditions to reaction setup and purification strategies.

General and Thermal Properties

2-Bromo-3-fluoropyridine is a clear, colorless to light yellow or orange liquid at room temperature.[1][4] Its key physical constants are summarized in the table below. The boiling point, measured under reduced pressure, and density are important for purification by distillation and for accurate reagent measurement, respectively.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrFN | [1][4][5] |

| Molecular Weight | 175.99 g/mol | [1][4][5] |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| Boiling Point | 62 °C at 22 mmHg | |

| Density | 1.74 g/cm³ (or g/mL) at 20°C | [1][3][6] |

| Refractive Index (n₂₀/D) | ~1.5355 - 1.550 | [2][4][6] |

| Flash Point | 59 °C |

Solubility and Partitioning

While specific quantitative solubility data is not widely published, halogenated pyridines are generally soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. The octanol-water partition coefficient (LogP) is a crucial parameter in drug development, indicating the lipophilicity of a compound. A calculated LogP of 1.98 suggests moderate lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.[7]

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is the cornerstone of structural elucidation and purity confirmation for organic compounds. The following sections describe the expected spectral characteristics of 2-Bromo-3-fluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Bromo-3-fluoropyridine, ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural validation.[8][9][10]

-

¹H NMR: The proton NMR spectrum will show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants (J-values) will be influenced by the positions of the electronegative halogen substituents.

-

¹³C NMR: The carbon spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbon directly attached to the bromine (C2) and the carbon attached to the fluorine (C3) will show characteristic shifts and C-F coupling.

-

¹⁹F NMR: This technique is highly sensitive to the local environment of the fluorine atom and will show a single resonance, providing a clear signature for the presence of the fluoro-substituent.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of 2-Bromo-3-fluoropyridine is characterized by:

-

C-H stretching vibrations for the aromatic ring protons, typically appearing in the 3000-3100 cm⁻¹ region.[11]

-

C=C and C=N stretching vibrations of the pyridine ring, expected in the 1400-1600 cm⁻¹ range.

-

C-F and C-Br stretching vibrations. The C-Br stretch is typically found in the lower frequency "fingerprint" region, often around 500-600 cm⁻¹.[12]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the mass-to-charge ratio (m/z) of the molecule and its fragments.

-

Molecular Ion Peak: For 2-Bromo-3-fluoropyridine, the key feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (an M+ and M+2 peak) of nearly equal intensity, separated by 2 m/z units.[8] This isotopic signature is a definitive indicator of a monobrominated compound.

Experimental Workflows for Physical Characterization

To ensure the quality and identity of a research chemical, a systematic workflow for characterization is essential. The following protocols are standard methodologies applicable to the analysis of 2-Bromo-3-fluoropyridine.

Workflow Diagram: Comprehensive Characterization

The following diagram illustrates a logical workflow for the complete physical and structural characterization of a newly synthesized or procured batch of 2-Bromo-3-fluoropyridine.

Caption: Workflow for physical and structural characterization.

Protocol 1: Purity and Identity Confirmation by GC-MS

-

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for assessing the purity of volatile compounds and confirming molecular weight. The gas chromatograph separates the sample into its components, and the mass spectrometer provides mass data for each component.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of 2-Bromo-3-fluoropyridine (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Conditions:

-

Injector: Set to 250 °C. Use a split injection mode (e.g., 50:1 split ratio).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Data Analysis: The retention time of the main peak indicates its chromatographic behavior. The area of this peak relative to the total area of all peaks provides the purity (e.g., >98%). The mass spectrum of the main peak should be analyzed for the characteristic M+ and M+2 isotopic pattern of the molecular ion to confirm its identity.[8]

-

Protocol 2: Structural Validation by NMR Spectroscopy

-

Rationale: NMR provides definitive structural confirmation by mapping the chemical environments of NMR-active nuclei.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 2-Bromo-3-fluoropyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

Acquire a ¹H spectrum.

-

Acquire a broadband proton-decoupled ¹³C spectrum.

-

If available, acquire a ¹⁹F spectrum.

-

-

Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and analyze the chemical shifts and coupling patterns. Compare the observed spectra with reference data or predicted spectra to confirm the 2-bromo-3-fluoro substitution pattern.[9][10]

-

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazards: 2-Bromo-3-fluoropyridine is classified as causing skin and serious eye irritation.[1] It may also be toxic if swallowed or in contact with skin.[1] It is a flammable liquid and vapor.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat when handling.[13][14][15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[13][14] Keep away from heat, sparks, and open flames.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[6][9] A recommended storage temperature is below 15°C.

Conclusion

2-Bromo-3-fluoropyridine is a valuable synthetic intermediate with a well-defined set of physical and spectroscopic properties. The data and protocols presented in this guide provide a robust framework for its identification, purity assessment, and safe handling. A thorough understanding and empirical validation of these properties are essential first steps for any researcher intending to utilize this versatile building block in their synthetic endeavors.

References

-

Acros Pharmatech. (n.d.). 2-Bromo-3-fluoropyridine. Retrieved from [Link]

Sources

- 1. Buy 2-Bromo-3-fluoropyridine | 40273-45-8 [smolecule.com]

- 2. 2-Bromo-3-fluoropyridine [acrospharma.co.kr]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-Bromo-3-fluoropyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. 2-Bromo-3-fluoropyridine CAS#: 40273-45-8 [m.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 40273-45-8|2-Bromo-3-fluoropyridine|BLD Pharm [bldpharm.com]

- 10. 2-Bromo-3-fluoropyridine(40273-45-8) 1H NMR [m.chemicalbook.com]

- 11. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 12. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. fishersci.com [fishersci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-fluoropyridine

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel and existing chemical entities is paramount. Halogenated pyridines are a cornerstone scaffold in medicinal chemistry, and 2-Bromo-3-fluoropyridine (CAS No. 40273-45-8) serves as a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern, featuring both a bromine and a fluorine atom on the pyridine ring, imparts specific reactivity and physicochemical properties that are of significant interest.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromo-3-fluoropyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While publicly available experimental spectra for this specific compound are limited, this guide will leverage established principles of spectroscopy and data from analogous compounds to provide a robust framework for its characterization. We will delve into the theoretical underpinnings of the expected spectral features, the causality behind experimental choices, and provide detailed protocols for data acquisition.

Molecular Structure and Expected Spectroscopic Behavior

The structure of 2-Bromo-3-fluoropyridine presents a fascinating case for spectroscopic analysis. The electronegativity of the fluorine and bromine atoms, along with their positions relative to the nitrogen atom in the heterocyclic ring, creates a unique electronic environment that will be reflected in its various spectra.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

N [label="N", pos="0,1!", fontsize=14]; C2 [label="C", pos="-0.87,-0.5!", fontsize=14]; C3 [label="C", pos="0.87,-0.5!", fontsize=14]; C4 [label="C", pos="1.3,0.5!", fontsize=14]; C5 [label="C", pos="0.43,1.5!", fontsize=14]; C6 [label="C", pos="-0.43,1.5!", fontsize=14];

Br [label="Br", pos="-1.87,-0.5!", fontsize=14]; F [label="F", pos="1.87,-0.5!", fontsize=14]; H4 [label="H", pos="2.3,0.5!", fontsize=14]; H5 [label="H", pos="0.43,2.5!", fontsize=14]; H6 [label="H", pos="-1.43,1.5!", fontsize=14];

N -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N; C2 -- Br; C3 -- F; C4 -- H4; C5 -- H5; C6 -- H6; } Caption: Molecular structure of 2-Bromo-3-fluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Bromo-3-fluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR will be necessary for a complete assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the chemical environment of the three protons on the pyridine ring. The electron-withdrawing effects of the nitrogen, fluorine, and bromine atoms will cause the signals for these protons to appear in the downfield region of the spectrum, typical for aromatic protons.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.20 - 7.40 | ddd | J(H4-H5) ≈ 7-9, J(H4-F3) ≈ 3-5, J(H4-H6) ≈ 1-2 |

| H-5 | 7.90 - 8.10 | ddd | J(H5-H4) ≈ 7-9, J(H5-H6) ≈ 4-6, J(H5-F3) ≈ 1-2 |

| H-6 | 8.20 - 8.40 | m | - |

Causality behind Predictions:

-

Chemical Shifts: The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The proton at the 5-position (H-5) will also be significantly downfield. The proton at the 4-position (H-4) will be the most upfield of the three, being the furthest from the nitrogen and influenced by the ortho-fluorine and meta-bromine.

-

Multiplicities and Coupling: The protons will exhibit spin-spin coupling with each other and with the fluorine atom. We expect to see ortho coupling between H-4 and H-5, meta coupling between H-4 and H-6, and para coupling between H-5 and H-6. Additionally, we anticipate observing coupling between the fluorine at position 3 and the protons at positions 4 (ortho) and 5 (meta). The multiplicity of H-6 is denoted as a multiplet (m) due to the complex coupling patterns that may be difficult to resolve.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be heavily influenced by the attached halogens and the ring nitrogen.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-2 | 135 - 145 | d, ¹J(C2-F) ≈ 15-25 |

| C-3 | 155 - 165 | d, ¹J(C3-F) ≈ 240-260 |

| C-4 | 120 - 130 | d, ²J(C4-F) ≈ 20-30 |

| C-5 | 140 - 150 | d, ³J(C5-F) ≈ 3-5 |

| C-6 | 145 - 155 | d, ⁴J(C6-F) ≈ 1-3 |

Causality behind Predictions:

-

Chemical Shifts: The carbon directly bonded to the fluorine (C-3) will be the most downfield and will exhibit a large one-bond carbon-fluorine coupling constant. The carbon bonded to bromine (C-2) will also be significantly downfield. The remaining carbons will appear in the typical aromatic region, with their shifts influenced by their proximity to the heteroatom and halogens.

-

Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the presence of carbon-fluorine coupling. The largest coupling constant will be the one-bond coupling (¹J) for C-3. Two-bond (²J) and three-bond (³J) couplings to C-4 and C-5, respectively, will also be observable and are crucial for unambiguous assignment.[2]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom.[3]

Predicted ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Predicted Multiplicity |

| F-3 | -110 to -130 | m |

Causality behind Predictions:

-

Chemical Shift: The chemical shift of fluorine on an aromatic ring is highly dependent on the electronic nature of the other substituents.[3][4] For a fluoropyridine, the expected chemical shift is in the range of -110 to -130 ppm relative to CFCl₃.

-

Multiplicity: The fluorine signal will be split by the neighboring protons, primarily H-4 (ortho) and H-5 (meta), resulting in a multiplet.

Experimental Protocol for NMR Data Acquisition

dot graph "nmr_workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; node [shape=ellipse]; Sample [label="~10-20 mg of\n2-Bromo-3-fluoropyridine"]; Solvent [label="~0.6-0.7 mL\nCDCl₃ with TMS"]; NMR_Tube [label="5 mm NMR Tube"]; Sample -> NMR_Tube; Solvent -> NMR_Tube; }

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#FFFFFF"; node [shape=cds]; Spectrometer [label="400-600 MHz\nNMR Spectrometer"]; H1_NMR [label="¹H NMR"]; C13_NMR [label="¹³C NMR"]; F19_NMR [label="¹⁹F NMR"]; Spectrometer -> H1_NMR; Spectrometer -> C13_NMR; Spectrometer -> F19_NMR; }

subgraph "cluster_proc" { label="Data Processing"; style="filled"; color="#FFFFFF"; node [shape=note]; Processing [label="Fourier Transform,\nPhase Correction,\nBaseline Correction"]; Referencing [label="Reference to TMS (¹H, ¹³C)\nor CFCl₃ (¹⁹F)"]; Integration [label="Integration of ¹H signals"]; Analysis [label="Peak Picking &\nCoupling Constant Measurement"]; }

NMR_Tube -> Spectrometer [lhead=cluster_acq, ltail=cluster_prep]; H1_NMR -> Processing; C13_NMR -> Processing; F19_NMR -> Processing; Processing -> Referencing -> Integration -> Analysis; } Caption: Workflow for NMR data acquisition and processing.

-